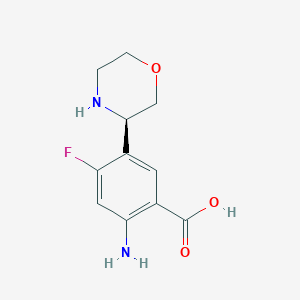
(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an amino group, a fluoro substituent, and a morpholinyl moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the amino and fluoro groups through selective substitution reactions. The morpholinyl group is then incorporated via nucleophilic substitution or addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield de-fluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Scientific Research Applications
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(Tert-butoxycarbonyl)morpholin-3-yl)acetic acid: Shares the morpholinyl group but differs in the presence of a tert-butoxycarbonyl group instead of the amino and fluoro substituents.
N-(2-(1H-indol-3-yl)acetyl)arylsulfonohydrazides: Contains an indole moiety and arylsulfonyl groups, showcasing different functional groups and reactivity.
Uniqueness
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new synthetic methodologies and therapeutic agents.
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
OXHWLCTXCAIQRA-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)
![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
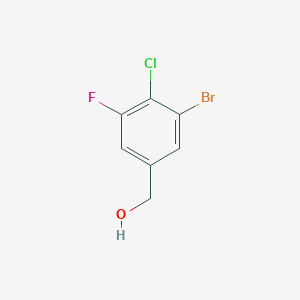
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
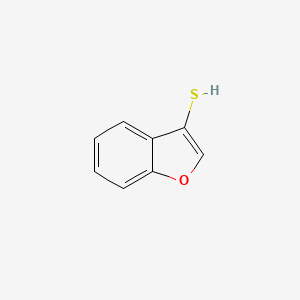
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
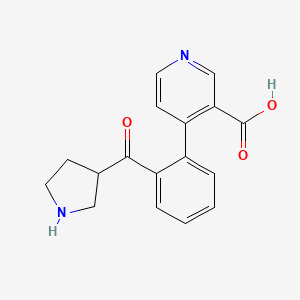
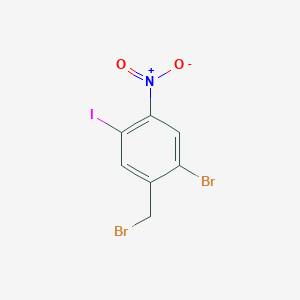
![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
